molecular formula C17H18N2O4 B5884922 (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE

Cat. No.: B5884922
M. Wt: 314.34 g/mol
InChI Key: DGXINPJSMQYSBL-UHFFFAOYSA-N
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Description

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of an amino group, a methylene bridge, and a dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE typically involves a multi-step process:

    Formation of the Amino Intermediate: The initial step involves the preparation of the amino intermediate, which can be achieved through the reaction of 3-methylphenylamine with formaldehyde under acidic conditions to form the corresponding imine.

    Condensation Reaction: The imine intermediate is then subjected to a condensation reaction with 3,5-dimethoxybenzoic acid in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization, and chromatographic methods to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 4-METHOXYBENZOATE
  • (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE

Uniqueness

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 3,5-DIMETHOXYBENZOATE is unique due to the specific positioning of the methoxy groups on the benzoate moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-5-4-6-12(7-11)16(18)19-23-17(20)13-8-14(21-2)10-15(9-13)22-3/h4-10H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXINPJSMQYSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC(=CC(=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC(=CC(=C2)OC)OC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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